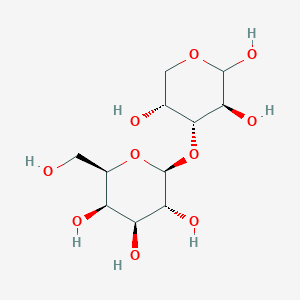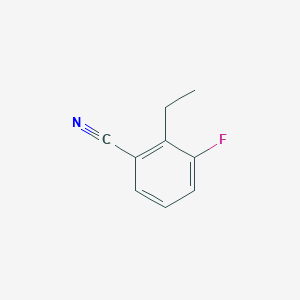
beta-D-Gal-(1->3)-D-Ara
Descripción general
Descripción
Beta-D-Gal-(1->3)-D-Ara: is a disaccharide composed of beta-D-galactose and D-arabinose linked via a (1->3)-glycosidic bond. This compound is part of the larger family of oligosaccharides, which play crucial roles in various biological processes, including cell-cell recognition and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Gal-(1->3)-D-Ara typically involves the glycosylation of a suitably protected D-arabinose derivative with a beta-D-galactose donor. Commonly used protecting groups include acetyl and benzyl groups, which help in controlling the regioselectivity of the glycosylation reaction. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or by using glycosyl donors like trichloroacetimidates under mild conditions .
Industrial Production Methods: Industrial production of beta-D-Gal-(1->3)-D-Ara may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. Enzymatic methods are preferred for large-scale production due to their eco-friendly nature and the ability to operate under mild conditions, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-D-Gal-(1->3)-D-Ara can undergo oxidation reactions, typically using reagents like periodic acid or bromine water, leading to the formation of aldonic acids.
Reduction: Reduction of the disaccharide can be achieved using sodium borohydride, resulting in the formation of alditols.
Common Reagents and Conditions:
Oxidation: Periodic acid, bromine water.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride, benzoyl chloride.
Major Products Formed:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Esters of the disaccharide.
Aplicaciones Científicas De Investigación
Beta-D-Gal-(1->3)-D-Ara has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Plays a role in cell-cell recognition and signaling processes.
Mecanismo De Acción
The mechanism of action of beta-D-Gal-(1->3)-D-Ara involves its interaction with specific receptors or enzymes in biological systems. The glycosidic bond between beta-D-galactose and D-arabinose can be cleaved by glycosidases, releasing the monosaccharides, which can then participate in various metabolic pathways. The compound may also act as a ligand for lectins, facilitating cell-cell adhesion and signaling .
Comparación Con Compuestos Similares
Beta-D-Gal-(1->3)-D-GlcNAc: A disaccharide composed of beta-D-galactose and N-acetyl-D-glucosamine linked via a (1->3)-glycosidic bond.
Beta-D-Gal-(1->3)-D-GalNAc: A disaccharide composed of beta-D-galactose and N-acetyl-D-galactosamine linked via a (1->3)-glycosidic bond.
Uniqueness: Beta-D-Gal-(1->3)-D-Ara is unique due to the presence of D-arabinose, which is less common in nature compared to other monosaccharides like glucose or galactose. This uniqueness makes it an interesting compound for studying the structural and functional diversity of oligosaccharides .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3S,4R,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10?,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQXHMPBBNYRD-VGRCRPPNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-Bromo-2-fluoro-6-(4-methylpiperazin-1-YL)pyridin-4-YL]boronic acid](/img/structure/B8120271.png)





![ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate](/img/structure/B8120338.png)

![2-fluoro-6-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B8120350.png)
